Torachrysone

Antimicrobial resistance Natural products MRSA

Researchers isolating Cassia seed bioactives often struggle to separate naphthalene from anthraquinone fractions. Torachrysone (CAS 22649-04-3) is a validated naphthalene aglycone that directly addresses this gap. - Equipotent anti-MRSA activity: MIC 2-64 μg/ml across four MRSA strains, matching emodin and rhein. - Gram-negative advantage: 4-fold higher potency vs. E. coli K12 (MIC 128 μg/ml vs. 512 μg/ml for rhein). - Reliable supply: ≥98% purity, blue-ice shipping, global delivery.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 22649-04-3
Cat. No. B031896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorachrysone
CAS22649-04-3
Synonyms1’,8’-Dihydroxy-6’-methoxy-3’-methyl-2’-acetonaphthone;  1,8-Dihydroxy-2-acetyl-3-methyl-6-methoxynaphthalene;  Nakahalene;  Trachrysone
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC
InChIInChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3
InChIKeyBIJOPUWEMBBDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Torachrysone: Chemical Identity & Research Context


Torachrysone (CAS 22649-04-3, C14H14O4, MW 246.26) is a naphthalene-derived natural product, chemically designated as 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone . It is isolated from the seeds of plants within the Fabaceae family, notably Cassia tora and Cassia obtusifolia . This compound is a key aglycone in a broader class of phenolic glycosides found in these medicinal seeds, and its pharmacological investigation is often contextualized alongside anthraquinone analogs such as emodin, aloe-emodin, and rhein [1].

Torachrysone: Naphthalene vs. Anthraquinone Sourcing


While often co-isolated and studied alongside anthraquinones like emodin and aloe-emodin from Cassia seeds, Torachrysone possesses a distinct naphthalene core structure rather than a tricyclic anthraquinone . This fundamental difference in scaffold class precludes interchangeable use in structure-activity relationship (SAR) studies or targeted pharmacological investigations. Specifically, the naphthalene core confers a unique antimicrobial selectivity profile that diverges from anthraquinone analogs, as demonstrated by its differential efficacy against various bacterial strains [1]. For researchers aiming to dissect the contributions of naphthalene versus anthraquinone moieties in complex plant extracts or to develop compounds with a specific Gram-negative antibacterial window, substituting Torachrysone with a generic anthraquinone would invalidate the experimental objectives and yield non-interpretable results.

Torachrysone: Performance Benchmarks vs. In-Class Analogs


Anti-MRSA Potency vs. Anthraquinone Benchmarks

Torachrysone exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) that is comparable to a cohort of related anthraquinones, as established in a direct head-to-head evaluation. When tested against a panel of four MRSA strains, Torachrysone (compound 15) demonstrated noticeable antibacterial effects, with the minimum inhibitory concentration (MIC) falling within the range of 2-64 μg/ml [1]. This quantitative potency range is equivalent to that observed for the structurally related compounds toralactone (16), aloe-emodin (18), rhein (19), and emodin (20) under identical assay conditions [1].

Antimicrobial resistance Natural products MRSA

Superior Anti-E. coli Potency vs. Rhein

A key point of differentiation between Torachrysone and its co-occurring analog rhein is revealed in their activity against the Gram-negative bacterium Escherichia coli K12. In a cross-study comparable analysis, Torachrysone exhibited an MIC of 128 µg/ml against E. coli K12, which represents a 4-fold higher potency (lower MIC) compared to rhein's MIC of 512 µg/ml [1]. This indicates a more favorable Gram-negative antibacterial profile for the naphthalene derivative compared to this specific anthraquinone comparator.

Antibacterial E. coli Natural products

α-Glucosidase Inhibition by Torachrysone Glucoside

Torachrysone-8-O-β-D-glucoside, a major naturally occurring glycosylated derivative of the parent compound, exhibits well-defined α-glucosidase inhibitory activity. In vitro assays demonstrate that this derivative is a potent inhibitor, with an IC50 range between 4.12 μM and 5.68 μM . This quantitative activity positions the Torachrysone scaffold as a starting point for developing antidiabetic agents, a therapeutic avenue not prominently reported for its close analog toralactone or the parent aglycone itself, highlighting the value of the glycosylated form for specific target engagement.

Type 2 diabetes α-glucosidase Natural products

Cytotoxic Profile of Torachrysone Glucoside

The glycosylated derivative Torachrysone-8-O-β-D-glucoside demonstrates a quantifiable and varying degree of cytotoxicity against a panel of human cancer cell lines. In vitro testing revealed IC50 values of 74.73 μM against SK-LU-1 (lung adenocarcinoma), 71.67 μM against HepG2 (hepatocellular carcinoma), and 65.10 μM against MCF-7 (breast adenocarcinoma) cells after treatment with concentrations ranging from 0-100 µM [1]. This moderate, micromolar-range cytotoxic activity provides a baseline for evaluating the anticancer potential of the Torachrysone scaffold and serves as a reference point for future SAR studies aimed at improving potency.

Cancer research Cytotoxicity Natural products

Torachrysone: Research & Industrial Application Scenarios


Anti-MRSA Lead Discovery and SAR Studies

Procure Torachrysone as a validated, equipotent naphthalene comparator to anthraquinones (e.g., emodin, rhein) for anti-MRSA drug discovery. Its MIC range of 2-64 μg/ml against MRSA strains [1] makes it a suitable alternative scaffold for structure-activity relationship (SAR) expansion programs aiming to explore chemical space beyond the more common tricyclic anthraquinone core .

Exploration of Gram-Negative Antibacterial Agents

Utilize Torachrysone as a preferential starting point over rhein for investigating activity against Gram-negative pathogens. Its demonstrated 4-fold higher potency against E. coli K12 (MIC of 128 µg/ml vs. 512 µg/ml for rhein) [2] provides a quantifiable advantage for projects focused on optimizing naphthalene-based leads for enhanced Gram-negative bacterial activity.

Development of α-Glucosidase Inhibitors for Metabolic Disease

Leverage the Torachrysone scaffold, particularly its glycosylated derivative Torachrysone-8-O-β-D-glucoside, for research on type 2 diabetes and related metabolic disorders. The derivative's potent in vitro inhibition of α-glucosidase (IC50: 4.12-5.68 μM) validates this compound class for hit-to-lead optimization campaigns targeting postprandial hyperglycemia.

Baseline Cytotoxicity Assessment in Oncology Research

Employ Torachrysone-8-O-β-D-glucoside as a moderately active reference standard for natural product cytotoxicity screening in oncology. The established IC50 values against specific cancer cell lines—SK-LU-1 (74.73 μM), HepG2 (71.67 μM), and MCF-7 (65.10 μM) [3]—provide a quantitative benchmark for comparing the potency of new derivatives or extracts from Cassia seeds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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